BenchChemオンラインストアへようこそ!

Cefiderocol Sulfate Tosylate

antimicrobial susceptibility carbapenem resistance MIC90

Cefiderocol sulfate tosylate (CAS 2135543-94-9) is the sole siderophore cephalosporin API that exploits bacterial Fe³⁺ uptake pathways to achieve intracellular accumulation, circumventing porin-channel loss and efflux-pump overexpression—resistance mechanisms that defeat conventional β-lactam/BLI combinations. Active against MBL-producing Enterobacteriaceae, P. aeruginosa, and A. baumannii (MIC₉₀ 0.5–8 mg/L), it is protected by 86 patent families across 38 countries (US exclusivity to 2035). Supplied as lyophilized powder; reconstitution yields pH 5.2–5.8 with ~176 mg Na⁺ per 1-g vial. For R&D, analytical method development, and susceptibility testing. Inquire for bulk or custom packaging.

Molecular Formula C118H136Cl3N21O46S11
Molecular Weight 3043.5 g/mol
CAS No. 2135543-94-9
Cat. No. B10822154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefiderocol Sulfate Tosylate
CAS2135543-94-9
Molecular FormulaC118H136Cl3N21O46S11
Molecular Weight3043.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.[O-]S(=O)(=O)[O-]
InChIInChI=1S/3C30H34ClN7O10S2.4C7H8O3S.H2O4S/c3*1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31;4*1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4/h3*5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47);4*2-5H,1H3,(H,8,9,10);(H2,1,2,3,4)/t3*20-,26-;;;;;/m111...../s1
InChIKeyLTUONTFKVOUYHB-SDAZKDLGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefiderocol Sulfate Tosylate (CAS 2135543-94-9) Procurement Guide: A Siderophore Cephalosporin for Carbapenem-Resistant Gram-Negative Infections


Cefiderocol sulfate tosylate (CAS 2135543-94-9) is the active pharmaceutical ingredient in Fetroja, a novel parenteral siderophore cephalosporin antibiotic developed by Shionogi. Its chemical structure features a cephalosporin core conjugated with a catechol moiety at the C-3 side chain, enabling chelation of ferric iron (Fe³⁺) and mimicking natural bacterial siderophores [1]. This compound is protected by 86 patent family members across 38 countries, with a primary expiration date of September 3, 2035, in the United States [2]. The commercial form is supplied as a lyophilized powder in single-dose vials containing 1 g cefiderocol equivalent (1.6 g cefiderocol sulfate tosylate), requiring reconstitution before intravenous infusion [3]. It is indicated for complicated urinary tract infections, hospital-acquired pneumonia, and ventilator-associated pneumonia caused by susceptible Gram-negative bacteria [1].

Why Cefiderocol Sulfate Tosylate Cannot Be Interchanged with Ceftazidime-Avibactam, Meropenem-Vaborbactam, or Other β-Lactam/BLI Combinations


Cefiderocol sulfate tosylate cannot be interchanged with other anti-carbapenem-resistant Gram-negative agents due to a fundamental mechanistic distinction: its siderophore-mediated active iron transport system circumvents porin channel loss and efflux pump overexpression—two of the most prevalent resistance mechanisms that render conventional β-lactams and β-lactam/β-lactamase inhibitor (BL/BLI) combinations ineffective [1]. Unlike ceftazidime-avibactam or meropenem-vaborbactam, which rely on passive diffusion through outer membrane porins for periplasmic access, cefiderocol exploits bacterial iron acquisition pathways, achieving intracellular accumulation under iron-depleted conditions that mimic the infection microenvironment [2]. This mechanism provides sustained activity against strains harboring metallo-β-lactamases (MBLs) such as NDM and VIM, against which avibactam and vaborbactam offer no inhibitory protection [3]. Additionally, the specific sulfate tosylate salt form of cefiderocol yields a distinct reconstitution pH range of 5.2–5.8 and sodium content of approximately 176 mg per 1-g vial, which are critical parameters for clinical formulation stability and compatibility that differ from comparator agents [4].

Quantitative Evidence Supporting Cefiderocol Sulfate Tosylate Selection: Direct Comparator Data Versus Standard-of-Care Agents


ARGONAUT-I Study: Cefiderocol MIC90 Values Against Carbapenem-Resistant Gram-Negative Pathogens

In the ARGONAUT-I surveillance study, cefiderocol demonstrated potent in vitro activity against a globally sourced collection of carbapenem-resistant Gram-negative bacteria. The MIC90 (concentration required to inhibit 90% of isolates) was determined under iron-depleted conditions, which are essential for accurate assessment of siderophore cephalosporin activity. Against Acinetobacter baumannii, cefiderocol achieved an MIC90 of 1 mg/L; against Stenotrophomonas maltophilia, 0.25 mg/L; and against Pseudomonas aeruginosa, 0.5 mg/L [1]. For Enterobacteriaceae harboring defined carbapenemases, the MIC90 was 1 mg/L for OXA-48-like producers, 2 mg/L for KPC-3 producers, and 8 mg/L for strains carrying TEM/SHV ESBL, NDM, or KPC-2 enzymes [1]. Comparative data from the SIDERO-CR-2014/2016 global surveillance program confirm that cefiderocol maintained an MIC90 of ≤4 mg/L against 97.2% of all tested carbapenem-resistant Gram-negative isolates (n=1,022), whereas comparator agents including ceftazidime-avibactam and meropenem-vaborbactam exhibited substantially higher MIC90 values against MBL-producing strains [2].

antimicrobial susceptibility carbapenem resistance MIC90

PK/PD Target Attainment Comparison: Cefiderocol Versus Ceftazidime-Avibactam and Meropenem-Vaborbactam in Aggressive Dosing Regimens

A pooled analysis of patients receiving aggressive PK/PD-targeted dosing regimens evaluated microbiological and clinical outcomes for cefiderocol, ceftazidime-avibactam, meropenem-vaborbactam, and ceftolozane-tazobactam. Among patients achieving aggressive PK/PD target attainment, cefiderocol demonstrated a microbiological eradication rate of 52.8% (28/53) and a clinical cure rate of 50.0% (34/68). In comparison, ceftazidime-avibactam achieved a microbiological eradication rate of 79.6% (74/93) and a clinical cure rate of 64.2% (97/151) [1]. Meropenem-vaborbactam achieved a microbiological eradication rate of 62.5% (20/32) and a clinical cure rate of 48.2% (27/56) [1]. The cefiderocol clinical cure rate was significantly associated with PK/PD target attainment (P=0.006), whereas this association did not reach statistical significance for meropenem-vaborbactam (P=0.13) [1]. Notably, cefiderocol's PK/PD profile enables a predicted probability of target attainment (≥75% fT>MIC) for pathogens with MIC ≤4 mg/L at the standard 2 g q8h 3-hour infusion regimen [2].

pharmacokinetics pharmacodynamics PK/PD target attainment clinical outcomes

Metallo-β-Lactamase (MBL)-Producing Pathogen Activity: Cefiderocol Clinical Cure Rate from CREDIBLE-CR and APEKS-NP Phase 3 Trials

In a pooled analysis of the CREDIBLE-CR and APEKS-NP phase 3 randomized studies, cefiderocol demonstrated efficacy against infections caused by metallo-β-lactamase (MBL)-producing Gram-negative pathogens. Among patients with MBL-producing isolates, cefiderocol treatment achieved a clinical cure rate of 70.8% (17/24) at the test-of-cure visit [1]. This clinical efficacy against MBL producers is a key differentiator, as marketed BL/BLI combinations (ceftazidime-avibactam, meropenem-vaborbactam, imipenem-relebactam) lack inhibitory activity against MBL enzymes and are not indicated for MBL-producing infections [2]. In the APEKS-NP trial specifically, cefiderocol demonstrated non-inferiority to meropenem for the treatment of hospital-acquired pneumonia, with 14-day all-cause mortality rates of 12.4% for cefiderocol versus 11.6% for meropenem (difference 0.8%; 95% CI, -6.6 to 8.2) [3]. However, the CREDIBLE-CR study noted increased all-cause mortality in patients with Acinetobacter baumannii infections treated with cefiderocol versus best available therapy, a finding that underscores the importance of pathogen-specific susceptibility testing [4].

metallo-β-lactamase NDM VIM carbapenem resistance clinical cure

Mechanistic Differentiation: Iron-Dependent Uptake Enhancement Versus Conventional β-Lactam Passive Diffusion

Cefiderocol's siderophore mechanism enables active transport across the outer membrane via bacterial iron uptake systems, a fundamentally different route of entry compared to conventional β-lactams. In a head-to-head mechanistic study using radiolabeled [thiazole-¹⁴C]cefiderocol, intracellular accumulation of cefiderocol in Pseudomonas aeruginosa cells incubated under iron-depleted conditions was significantly greater than in cells under iron-sufficient conditions [1]. In contrast, ceftazidime accumulation was unaffected by iron availability, confirming that ceftazidime relies solely on passive porin-mediated diffusion [1]. When one hydroxyl group of cefiderocol's catechol moiety was replaced with a methoxy group, the enhanced ferric iron transport was abolished, directly confirming that iron chelation is essential for active uptake [1]. This Trojan horse strategy enables cefiderocol to bypass two major resistance mechanisms that compromise ceftazidime-avibactam and meropenem: (1) porin channel downregulation (e.g., OprD loss in P. aeruginosa) and (2) efflux pump overexpression (e.g., MexAB-OprM, AcrAB-TolC) [2].

iron transport Trojan horse mechanism outer membrane permeability efflux pump evasion

Pharmacokinetic Profile: Plasma Protein Binding and Renal Elimination Parameters for Therapeutic Monitoring

Phase 1 pharmacokinetic studies established cefiderocol's linear pharmacokinetics with an elimination half-life of 2-3 hours, moderate plasma protein binding of 58% (primarily to albumin), and predominant renal excretion of unchanged drug [1]. The volume of distribution is approximately 18 L in healthy adults, consistent with a hydrophilic antibiotic with limited tissue penetration [2]. In contrast, ceftazidime exhibits lower plasma protein binding (~10%), and meropenem has minimal protein binding (~2%), while both have similar elimination half-lives of approximately 1.5-2 hours in patients with normal renal function [3]. Cefiderocol's 58% protein binding is clinically relevant for interpreting free drug concentrations in critically ill patients with hypoalbuminemia (<25 g/L), a condition affecting 40-50% of intensive care patients [2]. The molecular characteristics supporting dialyzability include low molecular weight (~752 Da for the active moiety), small volume of distribution, 58% protein binding, and neutral charge at physiologic pH; approximately 60% of a cefiderocol dose is eliminated during a 3-4 hour hemodialysis session [4].

plasma protein binding volume of distribution renal clearance hemodialysis

Formulation-Specific Stability and Reconstitution Parameters: Cefiderocol Sulfate Tosylate Salt Properties

Cefiderocol sulfate tosylate lyophilized powder exhibits defined physical and chemical stability parameters distinct from comparator cephalosporin formulations. Upon reconstitution of a 1-g vial with 10 mL of water, the resulting solution achieves a pH range of 5.2 to 5.8 [1]. This mildly acidic pH range differs from ceftazidime for injection (pH 5.0-7.5 upon reconstitution) and meropenem for injection (pH 7.3-8.3), reflecting differences in salt formulation composition [2]. The sodium content per 1-g vial is approximately 176 mg, compared to approximately 54 mg sodium per 1-g vial of ceftazidime and approximately 90 mg sodium per 1-g vial of meropenem [1] [3]. Stability studies indicate that cefiderocol maintains optimal stability within a neutral pH range, with degradation observed in extreme pH environments [4]. After reconstitution, the solution is stable for 1 hour at room temperature; following dilution in 0.9% sodium chloride or 5% dextrose, stability extends to 6 hours at room temperature or 24 hours under refrigeration (2-8°C) protected from light [1].

drug stability reconstitution pH range sodium content formulation compatibility

Cefiderocol Sulfate Tosylate: Evidence-Based Application Scenarios for Clinical Research and Pharmaceutical Development


Treatment of Documented Metallo-β-Lactamase (MBL)-Producing Gram-Negative Infections

Cefiderocol is indicated for infections caused by MBL-producing Enterobacteriaceae, P. aeruginosa, and A. baumannii, with a demonstrated clinical cure rate of 70.8% (17/24) in pooled phase 3 trial data [1]. Unlike ceftazidime-avibactam and meropenem-vaborbactam—which lack activity against NDM, VIM, and IMP enzymes—cefiderocol remains active against these pathogens, with MIC90 values ranging from 0.5 mg/L (P. aeruginosa) to 8 mg/L (NDM-producing Enterobacteriaceae) [2]. Selection of cefiderocol over aztreonam-based combination therapy should be guided by local epidemiology, susceptibility testing, and consideration of the sodium load (176 mg/vial) in volume-overloaded patients [3].

Hospital-Acquired and Ventilator-Associated Pneumonia Caused by Carbapenem-Resistant Pathogens

In the APEKS-NP phase 3 non-inferiority trial, cefiderocol achieved 14-day all-cause mortality of 12.4% versus 11.6% for high-dose extended-infusion meropenem (difference 0.8%; 95% CI, -6.6 to 8.2), meeting non-inferiority criteria [1]. Cefiderocol's 58% plasma protein binding and 18 L volume of distribution necessitate consideration of hypoalbuminemia in critically ill patients, where free drug concentrations may be elevated, potentially requiring therapeutic drug monitoring for optimal fT>MIC target attainment [2]. Reconstituted solutions are stable for 6 hours at room temperature or 24 hours refrigerated (2-8°C) following dilution, facilitating flexible administration scheduling in intensive care settings [3].

Complicated Urinary Tract Infections Including Pyelonephritis with Multidrug-Resistant Gram-Negative Bacteria

Cefiderocol is approved for complicated urinary tract infections (cUTI) including pyelonephritis, with phase 3 trial data demonstrating non-inferiority to imipenem-cilastatin [1]. In the SIDERO-CR-2014/2016 surveillance study, cefiderocol maintained an MIC90 of ≤4 mg/L against 97.2% of carbapenem-resistant Gram-negative urinary tract isolates (n=1,022), supporting empirical use in regions with high prevalence of carbapenemase-producing uropathogens [2]. The drug is primarily eliminated unchanged by the kidneys, with approximately 60% removed during a 3-4 hour hemodialysis session, necessitating post-dialysis supplemental dosing or adjustment in patients with renal impairment [3].

Pharmaceutical Research and Development of Siderophore-Antibiotic Conjugates

Cefiderocol sulfate tosylate serves as a reference standard for developing novel siderophore-antibiotic conjugates targeting Gram-negative pathogens. Its catechol moiety at the C-3 position chelates ferric iron, enabling active transport via bacterial iron uptake systems—a mechanism validated by radiolabeled uptake studies showing enhanced intracellular accumulation under iron-depleted conditions versus ceftazidime, which showed no iron-dependent uptake [1]. The 86 patent family members across 38 countries protecting cefiderocol sulfate tosylate, with US exclusivity extending to September 3, 2035, define the intellectual property landscape for this class [2]. Research use of the reference standard compound supports structure-activity relationship studies, in vitro susceptibility testing, and analytical method development for quality control of siderophore-cephalosporin candidates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefiderocol Sulfate Tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.